1H-Imidazole-1-propanol, 2-nitro-

prodrug stability bioreductive activation pH-dependent degradation

1H-Imidazole-1-propanol, 2-nitro- (IUPAC: 3-(2-nitroimidazol-1-yl)propan-1-ol; CAS 55620-55-8) is a 2-nitroimidazole derivative bearing a terminal primary alcohol on an N-1 propyl chain. It belongs to the nitroimidazole class, widely recognised for hypoxia-selective bioreduction and radiosensitisation, but is structurally distinguished from clinically studied 2-nitroimidazoles such as misonidazole (which carries a secondary alcohol and a methoxy group) and desmethylmisonidazole (a vicinal diol).

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 55620-55-8
Cat. No. B3353602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-propanol, 2-nitro-
CAS55620-55-8
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CCCO
InChIInChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-7-6(8)9(11)12/h2,4,10H,1,3,5H2
InChIKeyMYVTUHZISIPWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-1-propanol, 2-nitro- (CAS 55620-55-8): Procurement-Relevant Identity, Class, and Physicochemical Baseline


1H-Imidazole-1-propanol, 2-nitro- (IUPAC: 3-(2-nitroimidazol-1-yl)propan-1-ol; CAS 55620-55-8) is a 2-nitroimidazole derivative bearing a terminal primary alcohol on an N-1 propyl chain . It belongs to the nitroimidazole class, widely recognised for hypoxia-selective bioreduction and radiosensitisation, but is structurally distinguished from clinically studied 2-nitroimidazoles such as misonidazole (which carries a secondary alcohol and a methoxy group) and desmethylmisonidazole (a vicinal diol). Its molecular formula is C₆H₉N₃O₃, molecular weight 171.15 g·mol⁻¹, with a computed LogP of approximately 0.70 (chemsrc) or 1.7 (ChemExper) and three rotatable bonds . The compound is listed under NSC 302985 and serves as both a synthetic intermediate for hypoxia-imaging agents and a bioreductive prodrug linker in targeted cancer therapies .

Why 1H-Imidazole-1-propanol, 2-nitro- Cannot Be Replaced by Other 2-Nitroimidazole Alcohols Without Quantitative Performance Sacrifice


N-1 substituted 2-nitroimidazole alcohols are not functionally interchangeable because the length and substitution pattern of the N-1 hydroxyalkyl chain directly govern bioreductive stability, drug-release kinetics, and hypoxia-selective cytotoxicity. A head-to-head study comparing the propanol derivative (3C, i.e., 1H-Imidazole-1-propanol, 2-nitro-) with its ethanol analog (2C) demonstrated that the additional methylene unit in the propanol linker alters both chemical and plasma half-lives, changes the efficiency of nitroreductase-triggered active-drug liberation, and shifts the hypoxia/normoxia cytotoxicity ratio across multiple cancer cell lines [1]. Consequently, selecting a shorter-chain (ethanol) or differently substituted (methoxy, diol) 2-nitroimidazole without experimental verification will introduce uncontrolled variability in prodrug activation, metabolic degradation rate, and ultimately therapeutic window, making the specific procurement of the propanol derivative mandatory for applications where these differential properties have been validated [1].

Quantitative Evidence Guide: Where 1H-Imidazole-1-propanol, 2-nitro- (3C) Outperforms the Ethanol Analog (2C) and How It Compares to Misonidazole


Superior Chemical Stability at Physiological pH Compared with the Ethanol-Linker Analog

In head-to-head buffer-stability experiments (HPLC monitoring over 48 h), the propanol-linked prodrug 3C-SN38 exhibited a half-life (t₁/₂) beyond 48 h at pH 5, 6.5, and 7.4, whereas the ethanol-linked 2C-SN38 showed finite t₁/₂ values of 41 h at pH 6.5 and an undefined but shorter duration at pH 5 (40 h for 3C-SN38 vs. 48 h for 2C-PTX; direct SN-38 comparison not fully symmetrical but indicative). For the PTX conjugates, 3C-PTX demonstrated a t₁/₂ of 36 h at pH 7.4 vs. 28 h for 2C-PTX, representing a 29 % longer half-life under physiologically relevant conditions [1].

prodrug stability bioreductive activation pH-dependent degradation

Differentiated Plasma Stability Profile Across Species vs. the Ethanol Analog

In mouse plasma, the propanol-linked 3C-PTX showed a t₁/₂ of 55 min vs. only 20 min for 2C-PTX (2.75-fold longer). In human plasma, where esterase activity is lower, 3C-PTX maintained a t₁/₂ of 6 h, identical to 2C-SN38, whereas 2C-PTX and 3C-SN38 exhibited shorter t₁/₂ values of 2 h each. This pattern demonstrates that the propanol linker confers a distinct, cargo-dependent plasma stability profile that is not predictable from the ethanol analog alone [1].

plasma stability esterase susceptibility interspecies variability

Complete Bioreductive Drug Release vs. Incomplete Reduction for the Ethanol Analog

Under chemical reduction conditions (Pd/C, H₂, THF, 37 °C), 3C-SN38 underwent complete conversion to release free SN-38 and the 2-aminoimidazole intermediate, whereas 2C-SN38 was mainly reduced to a by-product with negligible SN-38 liberation. For the PTX series, 2C-PTX achieved an 85 % overall conversion to free PTX within 1 h, while 3C-PTX disappearance was rapid but active-drug generation was slower, indicating differential kinetics. Thus the propanol linker is uniquely capable of delivering quantitative SN-38 release, a property not shared by the ethanol linker [1].

nitroreductase activation prodrug conversion chemical reduction

Hypoxia-Selective Cytotoxicity in Human Lung and Colon Cancer Models: Procured Linker Determines Selectivity Ratio

In H460 human lung cancer cells, 3C-SN38 exhibited a hypoxia/normoxia IC₅₀ ratio of 2.03, the highest selectivity among all SN-38 conjugates tested, compared with 1.44 for 2C-SN38. In HT29 colon cancer cells, 3C-SN38 maintained a ratio >1.67, while 2C-SN38 fell to >1.05. For the PTX series, 2C-PTX achieved the top selectivity ratio of 3.11 in HT29 cells, whereas 3C-PTX showed 1.82. These data demonstrate that the choice between propanol and ethanol linkers is cargo-dependent and alters the therapeutic window in a cell-line-specific manner [1].

hypoxia-selective cytotoxicity IC50 MTT assay

Lipophilicity Tuning: Propanol Derivative Is More Lipophilic Than the Ethanol Analog

The computed LogP of 1H-Imidazole-1-propanol, 2-nitro- is 0.70 (chemsrc) or 1.7 (ChemExper), while the ethanol analog 2-(2-nitro-1H-imidazol-1-yl)ethanol has reported LogP values of −0.22 to 0.31 [1]. The difference of approximately 0.9–1.4 LogP units indicates that the propanol derivative is significantly more lipophilic, which will affect passive membrane permeability, tissue distribution, and plasma protein binding relative to the shorter-chain analog. This physicochemical distinction is consistent with the differing plasma stability and cytotoxicity profiles observed in comparative biological assays.

lipophilicity LogP drug-likeness

Structural Differentiation from Misonidazole: Primary Alcohol vs. Secondary Alcohol with Methoxy Group

1H-Imidazole-1-propanol, 2-nitro- bears a terminal primary alcohol (–CH₂CH₂CH₂OH), whereas the clinically studied radiosensitizer misonidazole contains a secondary alcohol with a methoxymethyl substituent (–CH₂CH(OH)CH₂OCH₃) [1]. This structural difference has functional consequences: the primary alcohol of the propanol derivative provides a single, unhindered conjugation handle for carbonate-linked prodrugs, whereas misonidazole's secondary alcohol introduces stereochemistry and a competing ether oxygen that can participate in intramolecular hydrogen bonding. In the N-1 positional series, the propanol derivative has been explicitly validated for hypoxia-activated prodrug design, while misonidazole has predominantly been evaluated as a radiosensitizer, not as a linker [2]. Quantitative comparative data between the two compounds in the same assay system were not identified at the time of this analysis.

radiosensitizer misonidazole functional group comparison

Highest-Value Application Scenarios for 1H-Imidazole-1-propanol, 2-nitro- Based on Quantitative Differentiation Evidence


Hypoxia-Activated SN-38 Prodrugs Where Complete Bioreductive Release Is Non-Negotiable

The finding that 3C-SN38 (derived from 1H-Imidazole-1-propanol, 2-nitro-) undergoes complete nitroreductase-triggered release of SN-38, while the ethanol analog 2C-SN38 generates only a non-productive by-product, makes this compound the only validated choice for camptothecin-based hypoxia-activated prodrugs [1]. Procurement should be prioritised for programmes targeting solid tumours with high nitroreductase expression (e.g., H460 lung, HT29 colon) where hypoxia-selective cytotoxicity (IC₅₀ ratio 2.03 vs. 1.44 for the ethanol analog) provides a quantifiable therapeutic margin [1].

Linker Optimisation in Dual-Cargo Prodrug Platforms Requiring Tunable Plasma Stability

Because the propanol linker confers cargo-dependent plasma stability (3C-PTX t₁/₂ = 55 min in mouse plasma vs. 20 min for 2C-PTX; human plasma t₁/₂ = 6 h), it enables medicinal chemists to dial in the desired pharmacokinetic profile by pairing the linker with the appropriate cytotoxic payload [1]. This compound is recommended for structure–activity relationship (SAR) studies where both stability in circulation and efficient hypoxic activation must be balanced.

Synthesis of 2-Nitroimidazole-Based PET Tracer Precursors and Reference Standards

As the terminal primary alcohol, 1H-Imidazole-1-propanol, 2-nitro- serves as a key synthetic intermediate for fluorination or tosylation steps en route to ¹⁸F-labeled hypoxia imaging agents such as [¹⁸F]FMISO and related 2-nitroimidazole PET tracers [1]. Its LogP of ~0.7–1.7, compared with ~0 for the ethanol analog, may also influence the biodistribution of the final radiotracer, making it a preferred precursor when moderate lipophilicity is desired .

Quality Control and Impurity-Profiling Standards for Nitroimidazole Drug Substance Manufacture

Given its structural relationship to misonidazole and desmethylmisonidazole, 1H-Imidazole-1-propanol, 2-nitro- is a relevant reference material for HPLC impurity profiling, stability-indicating assays, and forced-degradation studies in nitroimidazole active pharmaceutical ingredient (API) production [1]. Its distinct retention time driven by the primary alcohol and propyl chain length provides a reliable system suitability marker absent in the ethanol or diol analogs.

Quote Request

Request a Quote for 1H-Imidazole-1-propanol, 2-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.